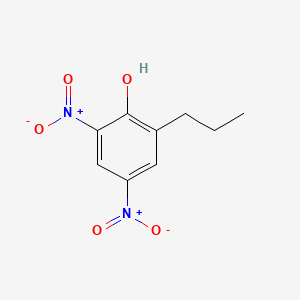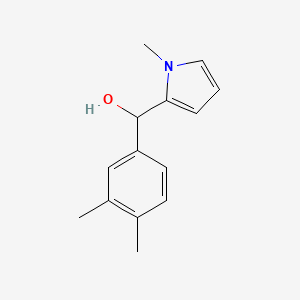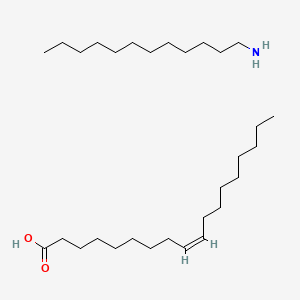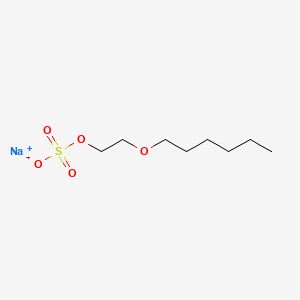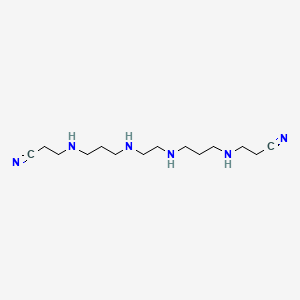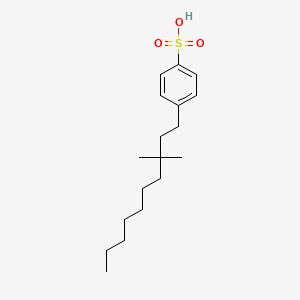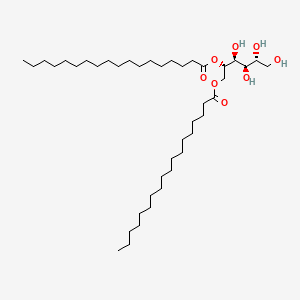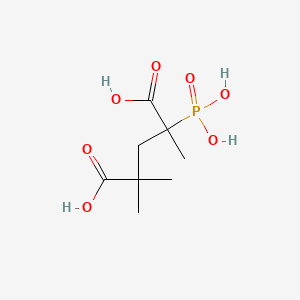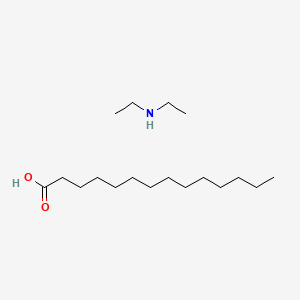
(Z)-4-Oxo-7-decenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-Oxo-7-decenal is an organic compound with the molecular formula C10H16O2 It is a type of aldehyde with a double bond in the Z-configuration and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Oxo-7-decenal can be achieved through several methods. One common approach involves the aldol condensation of 4-oxoheptanal with acetaldehyde under basic conditions, followed by selective hydrogenation to yield the desired product. Another method includes the oxidation of 7-decen-1-ol using a suitable oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. Catalytic oxidation using supported metal catalysts, such as palladium or platinum, can be employed to achieve high yields and purity. The reaction conditions are optimized to ensure the selective formation of the Z-isomer.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-Oxo-7-decenal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 4-hydroxy-7-decenal, using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 4-oxo-7-decanoic acid.
Reduction: 4-hydroxy-7-decenal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-Oxo-7-decenal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential role as a signaling molecule. It has been found to interact with specific receptors in cells, influencing various biological pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant odor makes it a valuable ingredient in perfumes and food additives.
Wirkmechanismus
The mechanism of action of (Z)-4-Oxo-7-decenal involves its interaction with specific molecular targets. It can bind to aldehyde dehydrogenase enzymes, modulating their activity. This interaction affects the metabolic pathways involving aldehydes and ketones, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-Oxo-7-decenal: The E-isomer of 4-Oxo-7-decenal, which has different chemical properties due to the trans configuration of the double bond.
4-Oxo-2-decenal: Another isomer with the ketone group located at a different position on the carbon chain.
4-Hydroxy-7-decenal: The reduced form of (Z)-4-Oxo-7-decenal.
Uniqueness
This compound is unique due to its Z-configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
41031-87-2 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(Z)-4-oxodec-7-enal |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-7-10(12)8-6-9-11/h3-4,9H,2,5-8H2,1H3/b4-3- |
InChI-Schlüssel |
PYCXUYULQFTHOD-ARJAWSKDSA-N |
Isomerische SMILES |
CC/C=C\CCC(=O)CCC=O |
Kanonische SMILES |
CCC=CCCC(=O)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


